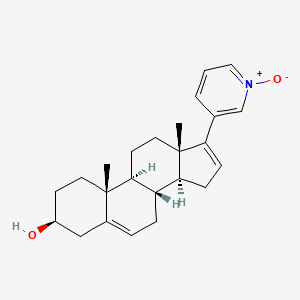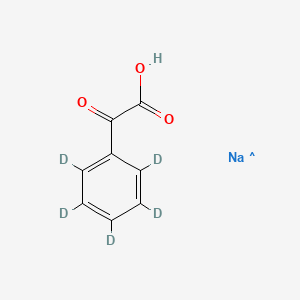
Phenylglyoxylic acid-d5(sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylglyoxylic acid-d5 (sodium) is a deuterium-labeled derivative of phenylglyoxylic acid (sodium). This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into phenylglyoxylic acid enhances its utility in various analytical and research applications, particularly in the study of metabolic pathways and drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenylglyoxylic acid-d5 (sodium) can be synthesized through the deuteration of phenylglyoxylic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved by treating phenylglyoxylic acid with deuterium oxide (D2O) under specific reaction conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of phenylglyoxylic acid-d5 (sodium) typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and deuterium oxide. The reaction conditions are optimized to achieve high yields and purity of the deuterated product .
Analyse Chemischer Reaktionen
Types of Reactions: Phenylglyoxylic acid-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoylformic acid derivatives.
Reduction: Reduction reactions can convert phenylglyoxylic acid-d5 (sodium) to phenylacetic acid derivatives.
Substitution: The aromatic ring of phenylglyoxylic acid-d5 (sodium) can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoylformic acid derivatives.
Reduction: Phenylacetic acid derivatives.
Substitution: Halogenated phenylglyoxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phenylglyoxylic acid-d5 (sodium) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in metabolic studies to trace the fate of phenylalanine and related amino acids.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of drug candidates.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of phenylglyoxylic acid-d5 (sodium) involves its role as a tracer in metabolic studies. The deuterium atoms in the compound allow for the tracking of metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound interacts with various enzymes and metabolic intermediates, providing insights into the molecular targets and pathways involved in the metabolism of phenylalanine and related compounds .
Vergleich Mit ähnlichen Verbindungen
Phenylglyoxylic acid-d5 (sodium) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Phenylglyoxylic acid (sodium): The non-deuterated form of the compound.
Benzoylformic acid: A related compound with similar chemical properties.
Phenylacetic acid: A reduction product of phenylglyoxylic acid.
The deuterium labeling in phenylglyoxylic acid-d5 (sodium) enhances its stability and utility in research applications, making it a valuable tool for studying metabolic pathways and drug development processes .
Eigenschaften
Molekularformel |
C8H6NaO3 |
|---|---|
Molekulargewicht |
178.15 g/mol |
InChI |
InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/i1D,2D,3D,4D,5D; |
InChI-Schlüssel |
YWUGFKIZSPAKNG-GWVWGMRQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)O)[2H])[2H].[Na] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-di(propan-2-yl)phosphanylphosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12405343.png)
![[(1S)-3-amino-1-benzamido-3-oxopropyl]boronic acid](/img/structure/B12405344.png)
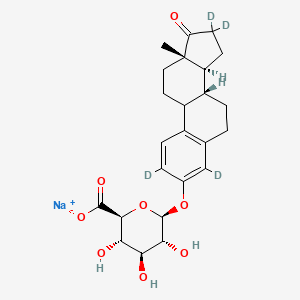
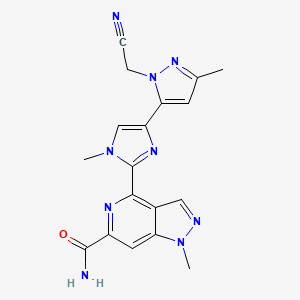
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
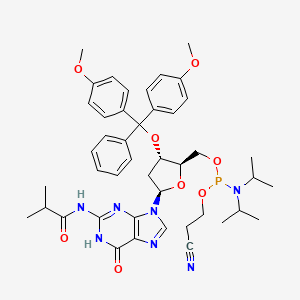

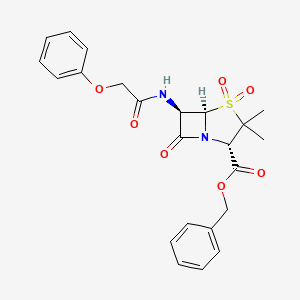
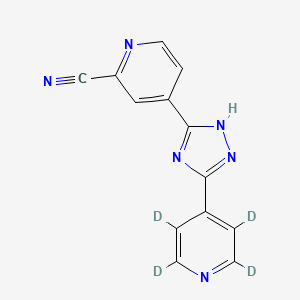
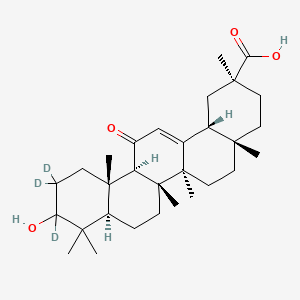
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
